1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione
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Overview
Description
1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione is a heterocyclic organic compound. It is a derivative of diazinane, characterized by the presence of two bromine atoms and a methyl group attached to the diazinane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione can be synthesized through the bromination of 5-methyl-1,3-diazinane-2,4-dione. The reaction typically involves the addition of bromine to the diazinane compound in the presence of a suitable solvent such as chloroform or ethanol. The reaction is carried out at a controlled temperature to ensure the selective bromination of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the diazinane compound is mixed with bromine under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding diazinane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of substituted diazinane derivatives.
Oxidation: Formation of oxidized diazinane compounds.
Reduction: Formation of reduced diazinane derivatives.
Scientific Research Applications
1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione involves the release of bromine atoms, which can interact with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of biological processes. The compound’s effects are mediated through the formation of reactive intermediates that can disrupt cellular functions.
Comparison with Similar Compounds
1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione can be compared with other similar compounds such as:
1,3-Dibromo-5,5-dimethylhydantoin: Similar in structure but with different substituents.
1,3-Dibromo-1,3,5-triazine-2,4,6-trione: Another brominated compound with a different ring structure.
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione: Shares the dibromo and diazinane features but differs in the ring system.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and applications.
Properties
CAS No. |
89322-60-1 |
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Molecular Formula |
C5H6Br2N2O2 |
Molecular Weight |
285.92 g/mol |
IUPAC Name |
1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6Br2N2O2/c1-3-2-8(6)5(11)9(7)4(3)10/h3H,2H2,1H3 |
InChI Key |
DPBNIEKFTIKTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N(C1=O)Br)Br |
Origin of Product |
United States |
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